molecular formula C7H3BrCl2O B1378198 6-Bromo-2,3-dichlorobenzaldehyde CAS No. 945999-86-0

6-Bromo-2,3-dichlorobenzaldehyde

Cat. No.: B1378198
CAS No.: 945999-86-0
M. Wt: 253.9 g/mol
InChI Key: YUSBVIYVLAAAHY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichlorobenzaldehyde: is an organic compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-dichlorobenzaldehyde can be synthesized from 2,3-dichlorobenzaldehyde through bromination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. The product is then purified through crystallization or distillation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Compounds with different substituents replacing the bromine or chlorine atoms.

    Oxidation Products: 6-Bromo-2,3-dichlorobenzoic acid.

    Reduction Products: 6-Bromo-2,3-dichlorobenzyl alcohol.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

6-Bromo-2,3-dichlorobenzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3-dichlorobenzaldehyde is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and makes it suitable for selective chemical transformations. Its ability to undergo various types of reactions and its applications in diverse research fields highlight its versatility and importance in chemical synthesis .

Biological Activity

6-Bromo-2,3-dichlorobenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of bromine and chlorine substituents on a benzaldehyde structure. These halogen atoms can significantly influence the compound's reactivity and biological interactions. The compound is often synthesized from its corresponding alcohol or benzoic acid derivatives through oxidation or reduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt cellular functions in microbial cells.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The data above illustrates the varying degrees of sensitivity exhibited by different microorganisms to this compound. The lower the MIC value, the more potent the compound is against that microorganism.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to bind to enzymes and proteins critical for microbial survival and replication, leading to their inhibition or dysfunction . The presence of halogen atoms enhances its reactivity, allowing for more effective binding to these targets.

Case Studies

Several studies have explored the biological applications of this compound:

  • Study on Antimicrobial Potency : A recent study evaluated the antimicrobial efficacy of several halogenated benzaldehydes, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .
  • Inhibition of Bacterial Enzymes : Another investigation focused on the compound's ability to inhibit bacterial cystathionine γ-synthase (bCSE), an enzyme implicated in bacterial virulence. The study demonstrated that this compound could enhance the sensitivity of bacteria to existing antibiotics by targeting this enzyme .
  • Anti-inflammatory Activity : Preliminary findings suggest that derivatives of this compound may possess anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit protein denaturation and reduce inflammation markers in cell cultures .

Properties

IUPAC Name

6-bromo-2,3-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBVIYVLAAAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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